molecular formula C9H7N3 B2547008 1-Methylimidazo[1,5-a]pyridine-3-carbonitrile CAS No. 1532031-29-0

1-Methylimidazo[1,5-a]pyridine-3-carbonitrile

Cat. No.: B2547008
CAS No.: 1532031-29-0
M. Wt: 157.176
InChI Key: MSWPOTIFYITNIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylimidazo[1,5-a]pyridine-3-carbonitrile is a heterocyclic compound with the molecular formula C₉H₇N₃. It is part of the imidazo[1,5-a]pyridine family, which is known for its diverse applications in medicinal chemistry and material science .

Chemical Reactions Analysis

1-Methylimidazo[1,5-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Methylimidazo[1,5-a]pyridine-3-carbonitrile has several applications in scientific research:

Comparison with Similar Compounds

1-Methylimidazo[1,5-a]pyridine-3-carbonitrile can be compared with other imidazo[1,5-a]pyridine derivatives, such as:

  • 2-Methylimidazo[1,5-a]pyridine-3-carbonitrile
  • 3-Methylimidazo[1,5-a]pyridine-4-carbonitrile

These compounds share similar structural features but differ in their chemical properties and biological activities, making this compound unique in its specific applications .

Properties

IUPAC Name

1-methylimidazo[1,5-a]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-7-8-4-2-3-5-12(8)9(6-10)11-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWPOTIFYITNIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=CN2C(=N1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.